
O6-Ethyl-2'-deoxyguanosine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O6-Ethyl-2’-deoxyguanosine-d5 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of O6-ethyl-2’-deoxyguanosine, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in studies involving DNA damage and repair mechanisms, as well as in the investigation of mutagenic and carcinogenic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-Ethyl-2’-deoxyguanosine-d5 typically involves the alkylation of 2’-deoxyguanosine with ethylating agents in the presence of deuterium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH). The reaction is carried out under controlled temperatures to ensure the selective ethylation at the O6 position.
Industrial Production Methods
Industrial production of O6-Ethyl-2’-deoxyguanosine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality and yield.
化学反応の分析
Types of Reactions
O6-Ethyl-2’-deoxyguanosine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethyl group or other parts of the molecule.
Substitution: The ethyl group at the O6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O6-ethyl-2’-deoxyguanosine derivatives with additional oxygen-containing functional groups.
科学的研究の応用
O6-Ethyl-2’-deoxyguanosine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigates DNA damage and repair mechanisms, particularly the effects of alkylation on DNA.
Medicine: Explores the mutagenic and carcinogenic potential of alkylated nucleosides, contributing to cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA damage and repair pathways.
作用機序
O6-Ethyl-2’-deoxyguanosine-d5 exerts its effects by incorporating into DNA, where it can interfere with normal base pairing and replication processes. The ethyl group at the O6 position can cause mispairing during DNA replication, leading to mutations. This compound is often used to study the molecular targets and pathways involved in DNA repair mechanisms, such as the role of O6-methylguanine-DNA methyltransferase (MGMT) in removing alkyl groups from DNA.
類似化合物との比較
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Another alkylated nucleoside analog used to study DNA damage and repair.
O6-Benzyl-2’-deoxyguanosine: Used in similar research applications but with a benzyl group instead of an ethyl group.
Uniqueness
O6-Ethyl-2’-deoxyguanosine-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in experimental studies. The ethyl group at the O6 position also provides specific insights into the effects of alkylation on DNA structure and function, distinguishing it from other alkylated nucleosides.
特性
分子式 |
C12H19N5O4 |
|---|---|
分子量 |
302.34 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H19N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,11,18-19H,2-4H2,1H3,(H3,13,15,16)/t6-,7+,8+,11?/m0/s1/i1D3,2D2 |
InChIキー |
UQEKXBPUUBIVAY-FPPZJUSISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1C2=C(NC(=N1)N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CCOC1C2=C(NC(=N1)N)N(C=N2)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
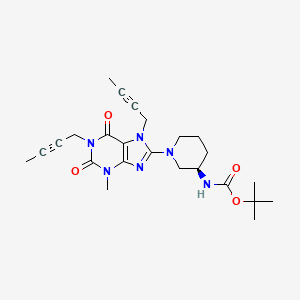


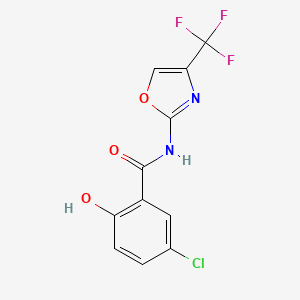
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
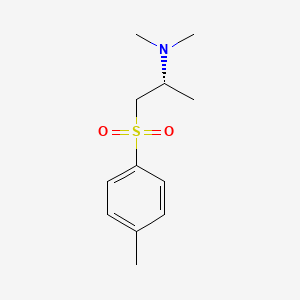
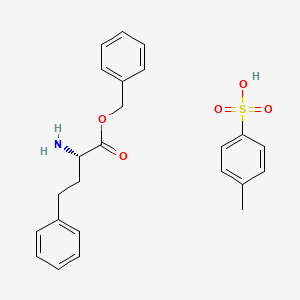


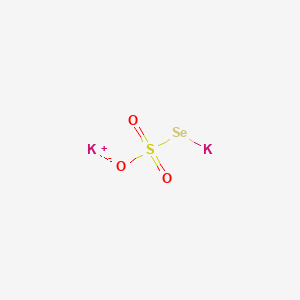
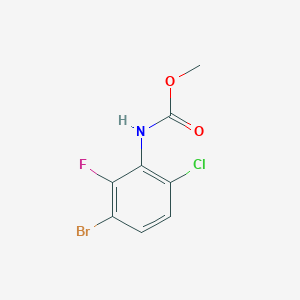
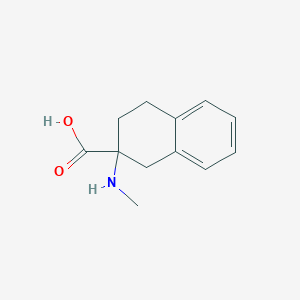
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
